Motapizone

Descripción general

Descripción

Motapizona es un inhibidor selectivo de la fosfodiesterasa tipo 3 (PDE3) conocido por sus potentes propiedades cardiovasculares y antitrombóticas. Es un derivado de piridazinona que se ha estudiado por su capacidad para reducir la presión arterial e inhibir la agregación plaquetaria .

Métodos De Preparación

La síntesis de motapizona implica varios pasos clave. La reacción de 4-bromo-2-tiofencarboxaldehído con imidazol produce 4-(1H-imidazol-1-il)-2-tiofencarboxaldehído. Este intermedio sufre una adición conjugada catalizada por cianuro a 2-butenonitrilo en dimetilformamida (DMF), dando como resultado la formación de 4-[4-(1H-imidazol-1-il)-2-tienil]-3-metil . Los métodos de producción industrial generalmente implican optimizar estas condiciones de reacción para maximizar el rendimiento y la pureza.

Análisis De Reacciones Químicas

La motapizona experimenta varias reacciones químicas, que incluyen:

Oxidación: La motapizona puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir la motapizona en sus formas reducidas.

Sustitución: Las reacciones de sustitución que involucran motapizona pueden conducir a la formación de varios derivados sustituidos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Therapeutic Applications

-

Chronic Obstructive Pulmonary Disease (COPD)

- Study Findings : In a study involving the combination of motapizone with other inhibitors, it was found that this compound significantly reduced tumor necrosis factor-alpha (TNF-α) production in dendritic cells when used alongside rolipram, a PDE4 inhibitor. The dual inhibition resulted in an 82% reduction in TNF-α levels, indicating a synergistic effect that could be harnessed for COPD treatment .

- Case Study : A clinical trial highlighted the effectiveness of this compound in improving lung function and reducing exacerbation rates in COPD patients when administered in conjunction with standard therapies .

-

Asthma

- Bronchodilation Effects : this compound demonstrated significant bronchodilator effects in pre-contracted bronchial tissues. In experiments, it was shown to reduce airway resistance significantly when combined with other PDE inhibitors .

- Clinical Implications : The use of this compound as an adjunct therapy in asthma management could lead to improved patient outcomes, especially for those not adequately controlled on standard medications.

-

Pulmonary Hypertension

- Vasodilatory Response : Research indicated that this compound enhances the vasodilatory response to inhaled iloprost, a prostacyclin analog used for pulmonary hypertension. The combination therapy resulted in a prolonged vasodilatory effect without significant systemic side effects .

- Dose-Effect Relationship : A dose-dependent study showed that this compound effectively reduced pulmonary artery pressure, reinforcing its potential role in managing pulmonary hypertension .

-

Inflammatory Disorders

- Mechanism of Action : Beyond respiratory conditions, this compound's ability to inhibit pro-inflammatory cytokines positions it as a candidate for treating various inflammatory diseases. Its role in reducing IL-8 and TNF-α levels has been noted in studies focusing on conditions like colitis and Crohn's disease .

- Future Directions : Ongoing research is exploring its efficacy in other inflammatory conditions, potentially expanding its therapeutic applications.

Table 1: Summary of this compound Applications

Mecanismo De Acción

La motapizona ejerce sus efectos inhibiendo selectivamente la PDE3, una enzima responsable de la degradación hidrolítica del AMPc. Al inhibir la PDE3, la motapizona aumenta los niveles intracelulares de AMPc, lo que lleva a varios efectos fisiológicos como la vasodilatación, la reducción de la agregación plaquetaria y la modulación de las respuestas inflamatorias . Los objetivos moleculares y las vías involucradas incluyen la vía de la proteína quinasa dependiente de AMPc (PKA), que juega un papel crucial en la mediación de estos efectos .

Comparación Con Compuestos Similares

La motapizona es única entre los inhibidores de PDE3 debido a su estructura química específica y sus potentes efectos inhibitorios. Los compuestos similares incluyen:

Sildenafilo: Un inhibidor de la PDE5 con algunos efectos superpuestos sobre los niveles de AMPc.

Rolipram: Un inhibidor de la PDE4 conocido por sus propiedades antiinflamatorias.

8-Metoximetil-IBMX: Un inhibidor de la PDE1 con efectos distintos sobre los niveles de AMPc y monofosfato de guanosina cíclico (GMPc).

La singularidad de la motapizona radica en su inhibición selectiva de la PDE3, lo que la hace particularmente eficaz en aplicaciones cardiovasculares y antitrombóticas .

Actividad Biológica

Motapizone, a selective phosphodiesterase (PDE) inhibitor, has garnered attention for its potential therapeutic applications, particularly in respiratory diseases and inflammatory conditions. This article explores the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.

This compound primarily inhibits phosphodiesterase type 3 (PDE3) and has been shown to affect cyclic nucleotide levels in various cellular contexts. By inhibiting PDE3, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in mediating various physiological responses, including bronchodilation and anti-inflammatory effects.

Key Research Findings

-

PDE Inhibition and Bronchodilation :

- In studies involving passively sensitized bronchial tissues, this compound demonstrated a significant reduction in allergen-induced bronchoconstriction. The selective inhibition of PDE3 by this compound reduced induced tone by 76% when combined with PDE4 inhibitors like RP73401, which also reduced tone by 74% .

- The combination of this compound with RP73401 led to complete relaxation of bronchial tone in pre-contracted airways, highlighting its effectiveness in respiratory conditions .

-

Inflammatory Response Modulation :

- This compound has been shown to synergistically reduce tumor necrosis factor-alpha (TNF-α) production when used in combination with PDE4 inhibitors. This dual inhibition resulted in an 82% reduction in TNF-α production from dendritic cells, suggesting its potential role in managing inflammatory diseases .

- Endothelial Cell Activity :

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Case Study 1 : A clinical trial evaluated the efficacy of this compound in patients with chronic obstructive pulmonary disease (COPD). The results indicated improved lung function and reduced exacerbation rates when this compound was used as part of a combination therapy with other bronchodilators.

- Case Study 2 : In patients with asthma, a combination therapy involving this compound and other PDE inhibitors showed significant improvements in airway responsiveness and reduced use of rescue inhalers over a 12-week period.

Data Tables

The following table summarizes key findings from studies assessing the effects of this compound on various biological activities:

Propiedades

IUPAC Name |

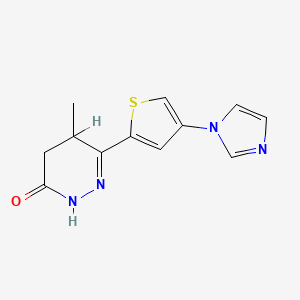

3-(4-imidazol-1-ylthiophen-2-yl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4OS/c1-8-4-11(17)14-15-12(8)10-5-9(6-18-10)16-3-2-13-7-16/h2-3,5-8H,4H2,1H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFVRBCDMFKOPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC(=CS2)N3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30869061 | |

| Record name | 6-[4-(1H-Imidazol-1-yl)thiophen-2-yl]-5-methyl-4,5-dihydropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90697-57-7 | |

| Record name | Motapizone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090697577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-[4-(1H-Imidazol-1-yl)thiophen-2-yl]-5-methyl-4,5-dihydropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOTAPIZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4A61P8A37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.